molecular formula C20H23NO4 B4299179 3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

Cat. No.: B4299179
M. Wt: 341.4 g/mol
InChI Key: ALORHDQVCRIEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoyl group substituted with a methyl group, an amino group, and a propoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 4-propoxyphenylamine in the presence of a base such as triethylamine (TEA) to form the amide intermediate.

    Alkylation: The amide intermediate undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features but different functional groups.

    3-(3,4-dimethoxyphenyl)propanoic acid: Another aromatic carboxylic acid with methoxy substituents.

Uniqueness

3-[(3-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its combination of a benzoyl group, an amino group, and a propoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-11-25-17-9-7-15(8-10-17)18(13-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-10,12,18H,3,11,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALORHDQVCRIEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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